molecular formula C23H24ClN3O3S2 B11265455 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide

Cat. No.: B11265455
M. Wt: 490.0 g/mol
InChI Key: NDNRWMLIOZMQHD-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the sulfonylation process. Common reagents used in these reactions include thiophene derivatives, piperazine, and sulfonyl chlorides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts, and specific temperatures to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine moiety but different substituents.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.

Uniqueness

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, piperazine moiety, and sulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24ClN3O3S2

Molecular Weight

490.0 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,5-dimethylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C23H24ClN3O3S2/c1-16-13-17(2)15-18(14-16)25-23(28)22-21(7-12-31-22)32(29,30)27-10-8-26(9-11-27)20-6-4-3-5-19(20)24/h3-7,12-15H,8-11H2,1-2H3,(H,25,28)

InChI Key

NDNRWMLIOZMQHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C

Origin of Product

United States

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